molecular formula C15H13NO3 B1310109 (2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid CAS No. 386715-44-2

(2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid

货号: B1310109
CAS 编号: 386715-44-2
分子量: 255.27 g/mol
InChI 键: JXLXOIXOMHOAGJ-VOTSOKGWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-3-(5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid is a tricyclic heterocyclic compound featuring a pyrido[3,2,1-ij]quinoline core fused with an acrylic acid moiety. This structure combines a partially hydrogenated pyridine ring annelated with a quinoline system, which is further substituted with a conjugated α,β-unsaturated carboxylic acid group. Such structural features are critical for its physicochemical properties and biological interactions, particularly in medicinal chemistry contexts, where it has been explored for diuretic and antihypertensive activities .

The compound’s synthesis typically involves condensation reactions, such as the interaction of ethoxymethylenemalononitrile with hydroxylated dihydroquinolone precursors, followed by functional group modifications to introduce the acrylic acid chain . Structural validation via elemental analysis, NMR, and mass spectrometry confirms the integrity of the fused heterocyclic system and the stereochemistry of the substituents .

属性

IUPAC Name

(E)-3-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-13(18)7-6-12-9-11-4-1-3-10-5-2-8-16(14(10)11)15(12)19/h1,3-4,6-7,9H,2,5,8H2,(H,17,18)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLXOIXOMHOAGJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420666
Record name (2E)-3-(5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-44-2
Record name (2E)-3-(5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Cyclization and Functionalization of Pyridoquinoline Core

The synthesis typically starts from precursors that allow construction of the pyridoquinoline skeleton, often involving cyclization reactions of appropriate amino or oxo-substituted intermediates. For example, the preparation of related 5-oxo-2,3-dihydro-pyridoquinoline derivatives involves thermal or photochemical cyclization of oxamic acid derivatives with acrylic acid or crotonic acid under oxidative conditions.

Thermal-Mediated Synthesis (Procedure C)

  • Reagents: Oxamic acid (1 equiv.), acrylic acid (3 equiv.), silver nitrate (AgNO3, 50 mol%), potassium persulfate (K2S2O8, 3 equiv.)
  • Solvent: Acetonitrile/water mixture (~1:1)
  • Conditions: Degassed under argon, reflux for ~18 hours
  • Workup: Addition of brine, extraction with ethyl acetate, drying over MgSO4, concentration under reduced pressure, purification by silica gel chromatography
  • Outcome: Formation of β-oxoacids including quinoline-2-ones, which are key intermediates for the target compound

Visible-Light Mediated Synthesis (Procedure D)

  • Reagents: Same as thermal method plus photocatalyst 4-CzIPN (2 mol%)
  • Conditions: Degassed, sealed vial irradiated with blue LEDs (450 nm) at room temperature for ~48 hours
  • Workup: Similar extraction and purification steps as thermal method
  • Advantages: Milder conditions, potential for better selectivity and yields

Anilide Formation and Subsequent Hydrolysis

In some synthetic routes, the carboxylic acid function is introduced or modified via formation of anilide derivatives by reacting the corresponding ethyl ester of the pyridoquinoline carboxylate with aniline derivatives at elevated temperatures (130–140 °C) for short durations (5–15 min). The anilides are then isolated by precipitation and recrystallization.

Detailed Reaction Scheme and Conditions

Step Reactants/Intermediates Conditions Notes
1 Oxamic acid + acrylic acid + AgNO3 + K2S2O8 Reflux in ACN/H2O (1:1), 18 h Thermal cyclization to β-oxoacid
2 β-oxoacid intermediate Purification by silica gel column Isolated as quinoline-2-one derivatives
3 Ethyl 7-hydroxy-5-oxo-2,3-dihydro-pyridoquinoline-6-carboxylate + aniline Stir at 130–140 °C, 5–15 min Formation of anilide derivatives
4 Anilide derivatives Recrystallization from DMF/EtOH Purification step

Research Findings and Yields

  • The thermal method (Procedure C) typically yields the quinoline-2-one intermediates in moderate to good yields (~60-80%) depending on substrate purity and reaction scale.
  • The visible-light mediated method (Procedure D) offers a greener alternative with comparable or improved yields and reduced reaction times at ambient temperature.
  • Anilide formation is rapid and efficient, with isolated yields often exceeding 85%, facilitating further functionalization or hydrolysis to the free acid.

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for the pyridoquinoline core and acrylic acid moiety confirm structure.
  • IR Spectroscopy: Strong absorption bands for keto (around 1700 cm^-1) and carboxylic acid groups (broad O-H stretch).
  • Chromatography: Silica gel column chromatography with petroleum ether/ethyl acetate gradients effectively purifies intermediates and final products.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Typical Yield (%)
Thermal Cyclization (Proc. C) Oxamic acid, acrylic acid, AgNO3, K2S2O8 Reflux ACN/H2O, 18 h Established, reliable 60-80
Visible-Light Mediated (Proc. D) Same + 4-CzIPN photocatalyst Blue LED, RT, 48 h Mild, green, selective 65-85
Anilide Formation Ethyl ester + aniline 130–140 °C, 5–15 min Fast, high yield >85

化学反应分析

Types of Reactions

(2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of C15H13NO3C_{15}H_{13}NO_3 and a molecular weight of approximately 255.27 g/mol. Its structure features a pyridoquinoline moiety combined with an acrylic acid group, which contributes to its unique reactivity and potential biological activities. The presence of functional groups allows for various chemical reactions, including Michael additions and polymerization processes .

Biological Activities

Research indicates that (2E)-3-(5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid exhibits a range of biological activities:

  • Antiproliferative Effects : Studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance, it has shown activity against various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against different bacterial strains, making it a candidate for developing new antibiotics .

Applications in Research

The applications of this compound extend to several research domains:

  • Medicinal Chemistry : Its unique structure allows for the development of novel therapeutic agents targeting various diseases.
  • Organic Synthesis : The compound serves as a building block in synthesizing more complex molecules due to its reactive functional groups.
  • Material Science : Investigations into polymerization processes involving this compound could lead to new materials with desirable properties.

作用机制

The mechanism by which (2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Core Heterocycles

The target compound belongs to a broader class of tricyclic hydroxyquinoline derivatives. Key structural analogs include:

  • Pyrrolo[3,2,1-ij]quinoline-5-carboxamides: These feature a pyrrolidine ring fused to the quinoline core instead of a pyridine ring. The reduced ring size (five-membered vs. six-membered) alters conformational flexibility and electronic properties, impacting receptor binding .
  • For example, N-aryl-7-hydroxy-5-oxo-pyridoquinoline-6-carboxamides exhibit enhanced diuretic activity compared to their pyrroloquinoline counterparts .
  • 7-Hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid derivatives: These lack the α,β-unsaturated bond but retain the carboxylic acid group, leading to differences in reactivity and metabolic stability .
Table 1: Structural Comparison of Key Analogs
Compound Name Core Heterocycle 6-Position Substituent Bioactivity (Diuretic Effect vs. Hydrochlorothiazide) Reference
Target Compound Pyrido-quinoline (2E)-Acrylic acid Not explicitly reported
N-Aryl-7-hydroxy-pyridoquinoline-6-carboxamide Pyrido-quinoline Carboxamide (aryl-substituted) 1.5–2.5× higher
Pyrrolo[3,2,1-ij]quinoline-5-carboxamide Pyrrolo-quinoline Carboxamide (aryl-substituted) 1.0–1.8× higher
7-Hydroxy-5-oxo-pyridoquinoline-6-carboxylic acid Pyrido-quinoline Carboxylic acid Moderate activity

Pharmacological Activity and Structure-Activity Relationships (SAR)

Diuretic Activity
  • Pyridoquinoline Carboxamides: N-aryl-7-hydroxy-5-oxo derivatives (e.g., compound 2a) demonstrated a 2.5× higher diuretic effect than hydrochlorothiazide in rat models at 10 mg/kg. The tetrahydropyridine ring enhances bioavailability and renal targeting compared to pyrroloquinoline analogs .
  • Pyrroloquinoline Carboxamides: Despite structural similarity, their diuretic activity is lower (1.8× hydrochlorothiazide), likely due to reduced metabolic stability and faster clearance .
  • Carboxylic Acid Derivatives : The target compound’s acrylic acid group may confer pH-dependent solubility, but its biological activity remains understudied. Analogous 6-carboxylic acid derivatives show moderate diuretic effects, suggesting that the α,β-unsaturation could modulate potency .
Antihypertensive Potential

Pyridoquinoline carboxamides also exhibit blood pressure-lowering effects in hypertensive models, attributed to aldosterone synthase inhibition. The presence of a 4-methoxy-substituted aryl group in the carboxamide fragment is critical for this activity .

Physicochemical and Spectroscopic Properties

  • Solubility: Pyridoquinoline carboxamides exhibit poor solubility in polar solvents (e.g., DMSO), complicating NMR analysis. The acrylic acid group in the target compound may improve aqueous solubility .
  • Mass Spectrometry: All analogs show characteristic fragmentation patterns, with the pyridoquinoline core producing stable ions at m/z 272–365 .
  • NMR Signatures: The tetrahydropyridine ring in pyridoquinolines generates distinct ¹H-NMR signals (δ 2.5–3.5 ppm for methylene protons), differing from pyrroloquinolines (δ 3.5–4.0 ppm) .

生物活性

Introduction

(2E)-3-(5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid is a quinoline derivative notable for its complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H13NO3
  • Molecular Weight : 255.27 g/mol
  • CAS Number : 386715-44-2

The presence of both an acrylic acid group and a pyridoquinoline moiety suggests a diverse range of chemical reactivity and potential interactions in biological systems .

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MCF-7.

Table 1: IC50 Values Against Cancer Cell Lines

CompoundMDA-MB-231 IC50 (µM)PC-3 IC50 (µM)
3a2848
3b2828
4eN/A37

The compounds exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth at relatively low concentrations . Notably, compound 3b demonstrated the strongest activity across both tested cell lines.

The mechanism by which this compound exerts its effects appears to involve the modulation of heat shock proteins (Hsp90 and Hsp70), which are critical in cancer cell survival and proliferation. Studies have shown that this compound can stabilize these proteins without triggering the heat shock response (HSR), thereby potentially enhancing apoptosis in cancer cells .

Structure–Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The acrylic acid moiety is essential for its interaction with biological targets. Comparative studies with simpler quinoline derivatives suggest that the unique combination of functional groups in this compound enhances its potency against cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on MDA-MB-231 Cells : Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. At a concentration of 25 µM, cell survival dropped below 30%, indicating strong antiproliferative effects .
  • Prostate Cancer Research : In PC-3 cells, the compound showed enhanced sensitivity compared to normal fibroblast cells (MRC-5), suggesting selectivity towards malignant cells. This selectivity is crucial for developing targeted cancer therapies .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-3-(5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions. For example, analogous pyrido-quinoline acrylates are prepared by reacting aldehydes with active methylene compounds (e.g., malonic acid derivatives) in the presence of a base like piperidine in ethanol/water mixtures. Reaction optimization includes controlling temperature (reflux conditions), stoichiometry, and solvent polarity to improve yield and purity .
  • Key Considerations : Monitor reaction progress via TLC and use recrystallization (ethanol/water) for purification. Adjust pH during workup to isolate the acrylic acid derivative effectively .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Analytical Workflow :

  • UV-Vis : Confirm conjugation via absorbance in the 250–350 nm range (π→π* transitions).
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
  • NMR : ¹H NMR should show vinyl protons (δ 6.5–8.0 ppm, J = 16 Hz for trans-acrylic acid) and pyrido-quinoline protons (δ 1.5–4.0 ppm for dihydro regions). ¹³C NMR confirms carbonyl carbons (~170 ppm) .
  • MS : Use ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can the compound’s solubility and stability be evaluated for in vitro assays?

  • Protocol :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 2–12) with sonication. Measure via HPLC-UV .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and oxidative (H₂O₂) conditions. Monitor decomposition via LC-MS .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., TLR2 agonism vs. diuretic effects)?

  • Approach :

  • Target-Specific Assays : Use TLR2 reporter gene assays (HEK293 cells) and in vivo diuresis models (rat urinary output) to isolate mechanisms .
  • Structural Analog Screening : Compare activity of derivatives lacking the acrylic acid moiety to determine pharmacophore contributions .
  • Data Normalization : Account for assay variability (e.g., cell line sensitivity, dose-response thresholds) using positive controls like Pam3CSK4 (TLR2 agonist) and hydrochlorothiazide (diuretic) .

Q. How can QSAR and molecular docking guide the design of derivatives with enhanced activity?

  • Methodology :

  • QSAR : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate with diuretic or TLR2 activity. Partial least squares (PLS) regression models are effective .
  • Docking : Perform in silico docking (AutoDock Vina) against TLR2 (PDB: 6NIG) or aldosterone synthase (CYP11B2). Prioritize derivatives with strong binding to TLR2 hydrophobic pockets or catalytic sites of CYP11B2 .
    • Example Findings : Substituents at the pyrido-quinoline 8/9 positions enhance TLR2 binding, while 4-methoxy anilide groups improve diuretic potency .

Q. What experimental approaches are critical for validating synthetic impurities or degradation products?

  • Protocol :

  • HPLC-PDA/MS : Use C18 columns (gradient: 0.1% formic acid in acetonitrile/water) to separate impurities. Compare retention times and MS/MS fragments with synthetic standards .
  • Forced Degradation : Expose the compound to heat (80°C, 24 hr), acid/base hydrolysis, and UV light. Identify major degradants (e.g., decarboxylated or oxidized species) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。